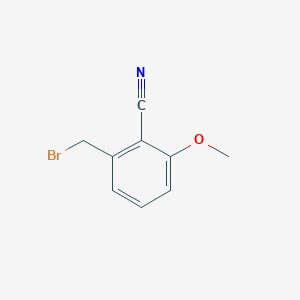
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile, also known as BCP-CN, is a cyclobutane derivative of 1-bromo-4-chlorobenzene and is used in a variety of scientific research applications. BCP-CN is a highly stable compound and can be used as a starting material for a range of organic and synthetic reactions. It is an important precursor for the synthesis of various compounds, including those used in the pharmaceutical and agrochemical industries. BCP-CN has been studied extensively for its biochemical and physiological effects and has been found to have a wide range of applications in lab experiments.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is not completely understood. However, it is believed that the compound interacts with various enzymes and receptors in the body to produce a range of biochemical and physiological effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has been found to have a range of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the body, which can have a range of effects, including increased alertness, improved memory, and improved cognitive function. In addition, 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has several advantages for lab experiments. It is a highly stable compound and can be used as a starting material for a range of organic and synthetic reactions. In addition, 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is relatively easy to synthesize and can be used in a variety of applications. However, 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile can be toxic if ingested and should be handled with care.
Future Directions
The future of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile research is promising. Further research is needed to investigate the exact mechanism of action of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile and to understand its biochemical and physiological effects. In addition, further research is needed to investigate the potential applications of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile in the pharmaceutical and agrochemical industries. Finally, further research is needed to investigate the potential toxic effects of 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile and to develop methods for safe handling and use of the compound.
Synthesis Methods
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile can be synthesized by a variety of methods. The most common method involves the reaction of 1-bromo-4-chlorobenzene with cyclobutanol in the presence of a base. The reaction is carried out at room temperature and can be completed in a few hours. The reaction yields 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile in high yields and is relatively straightforward.
Scientific Research Applications
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including those used in the pharmaceutical and agrochemical industries. 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is also used in the synthesis of a range of heterocyclic compounds, including those used in the synthesis of drugs. In addition, 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile is used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXJGXFBYGQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)cyclobutane-1-carbonitrile | |
CAS RN |
1314648-59-3 |
Source


|
| Record name | 1-(2-bromo-4-chlorophenyl)cyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)











![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
